Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-
Brand Name: Vulcanchem
CAS No.: 821776-46-9
VCID: VC16830147
InChI: InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2
SMILES:
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-

CAS No.: 821776-46-9

Cat. No.: VC16830147

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- - 821776-46-9

Specification

CAS No. 821776-46-9
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name 5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile
Standard InChI InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2
Standard InChI Key TTYCTBFWNVNWEC-UHFFFAOYSA-N
Canonical SMILES C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- features a benzene ring substituted at three positions:

  • Position 1: A cyano group (CN-\text{C}\equiv\text{N}), defining the benzonitrile backbone.

  • Position 2: A nitro group (NO2-\text{NO}_{2}), which confers electron-withdrawing effects and influences reactivity.

  • Position 5: A cyclopentyl-2-propenylamino group (NHCH(C3H5)C5H9-\text{NH}-\text{CH}(\text{C}_{3}\text{H}_{5})\text{C}_{5}\text{H}_{9}), combining a cyclopentane ring and an allylamine moiety.

The cyclopentyl group introduces steric bulk, while the allylamine segment offers sites for nucleophilic attack or hydrogen bonding. This combination creates a molecule with balanced lipophilicity and polarity, as evidenced by its computed partition coefficient (logP\log P).

Spectroscopic and Computational Data

The compound’s structural identity is confirmed through spectroscopic and computational methods:

  • SMILES Notation: C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N.

  • InChIKey: TTYCTBFWNVNWEC-UHFFFAOYSA-N, enabling precise database queries.

  • 3D Conformers: Molecular dynamics simulations reveal a preference for planar aromatic rings and twisted aliphatic chains, minimizing steric clashes.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds via sequential functionalization of the benzene ring:

  • Nitro Group Introduction: Electrophilic nitration at position 2 using mixed acid (HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}) under controlled temperatures.

  • Cyano Group Installation: Sandmeyer reaction or palladium-catalyzed cyanation.

  • Amine Substituent Attachment: Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to introduce the cyclopentyl-2-propenylamino group.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring nitration occurs exclusively at position 2, requiring directing group strategies.

  • Steric Hindrance: Bulky cyclopentyl groups necessitate high-temperature reactions or phase-transfer catalysts.

  • Yield Improvements: Multi-step syntheses often result in cumulative yields below 40%, prompting exploration of one-pot methodologies.

Physicochemical Properties

Physical State and Solubility

The compound is described as a colorless to pale yellow liquid with a faint aromatic odor. Its solubility profile includes:

  • Polar Solvents: Moderate solubility in ethanol and acetone due to nitro and cyano groups.

  • Nonpolar Solvents: Limited miscibility in hexane or toluene, attributed to the polar nitro group.

Stability and Degradation

Preliminary stability studies indicate:

  • Thermal Decomposition: Onset at 210°C, with exothermic peaks observed via differential scanning calorimetry.

  • Photolytic Sensitivity: Nitro groups promote UV-induced degradation, necessitating amber glass storage.

Research Applications and Biological Relevance

Drug Discovery

The compound’s nitro group serves as a pharmacophore in antimicrobial and anticancer agents. For example:

  • Nitroreductase Substrates: Enzymatic reduction of NO2-\text{NO}_{2} to NH2-\text{NH}_{2} generates reactive intermediates for prodrug activation.

  • Kinase Inhibition: Molecular docking studies suggest affinity for ATP-binding pockets in tyrosine kinases.

Materials Science

Applications under investigation include:

  • Liquid Crystals: The rigid benzonitrile core and flexible aliphatic chains may enable mesophase formation.

  • Coordination Polymers: Cyano groups act as ligands for transition metals, forming porous networks.

Comparative Analysis with Structural Analogues

To contextualize its properties, Table 1 contrasts Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- with related nitriles:

Compound NameMolecular FormulaMolar Mass (g/mol)Key Structural Differences
2-Nitro-5-[2-(propylamino)pentyl]benzonitrileC15H21N3O2\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{2}275.35Longer alkyl chain (pentyl vs. propenyl)
2-Nitro-5-[(2-propylcyclopropyl)amino]benzonitrileC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}245.28Cyclopropane ring introduces strain
5-Nitro-2-(propylamino)benzonitrileC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}205.21Simplified amine substituent

Table 1: Structural analogues highlight how alkyl chain length and ring systems modulate molecular weight and reactivity .

Future Research Directions

Pharmacological Profiling

  • In Vitro Screens: Assess cytotoxicity, antimicrobial activity, and metabolic stability.

  • ADME Studies: Evaluate absorption, distribution, and excretion in model organisms.

Process Chemistry

  • Flow Chemistry: Continuous synthesis to improve yield and reduce byproducts.

  • Catalyst Design: Heterogeneous catalysts for greener nitration and amination.

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